Pyridazin-3-ylmethanamine;dihydrochloride
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Overview
Description
Pyridazin-3-ylmethanamine;dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry .
Mechanism of Action
Target of Action
Pyridazin-3-ylmethanamine dihydrochloride, a derivative of pyridazin-3(2H)-one, has been reported to have diverse pharmacological activities Pyridazin-3(2h)-one derivatives have been reported to interact with various targets such ashistamine H3 receptors , and enzymes like phosphodiesterase (PDE) .
Mode of Action
It’s known that pyridazin-3(2h)-one derivatives can act asantagonists or inverse agonists at histamine H3 receptors . Another derivative, zardaverine, has been reported to inhibit PDE3 and PDE4 isoenzymes , which could potentially be a mode of action for Pyridazin-3-ylmethanamine dihydrochloride.
Biochemical Pathways
The inhibition of pde3 and pde4 by zardaverine, a pyridazin-3(2h)-one derivative, suggests that cyclic nucleotide signaling pathways could be affected . Additionally, the interaction with histamine H3 receptors suggests potential effects on histaminergic signaling .
Result of Action
Pyridazin-3(2h)-one derivatives have been reported to have diverse pharmacological activities, includingantihypertensive, platelet aggregation inhibitory, cardiotonic activities , and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazin-3-ylmethanamine;dihydrochloride typically involves the reaction of pyridazine derivatives with appropriate amines under controlled conditions. One common method includes the reaction of pyridazine with formaldehyde and ammonium chloride, followed by treatment with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Pyridazin-3-ylmethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various substituted pyridazines .
Scientific Research Applications
Pyridazin-3-ylmethanamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyridazine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Pyridazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antihypertensive, antiplatelet, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Pyridazine: A parent compound with similar pharmacological properties.
Pyridazinone: A derivative with additional oxygen functionality, known for its cardiotonic and antihypertensive effects.
Piperidine: Another heterocyclic compound with a nitrogen atom, used in various pharmaceuticals.
Uniqueness: Pyridazin-3-ylmethanamine;dihydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct pharmacological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
pyridazin-3-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-4-5-2-1-3-7-8-5;;/h1-3H,4,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDKXRLVTWUVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375272-95-8 |
Source
|
Record name | (pyridazin-3-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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